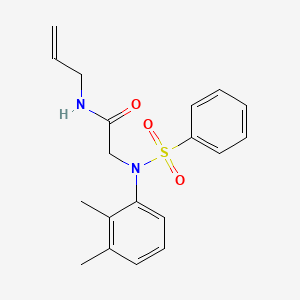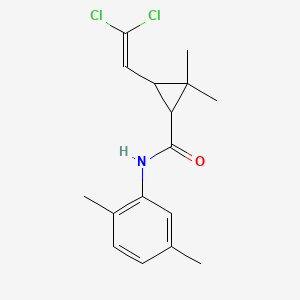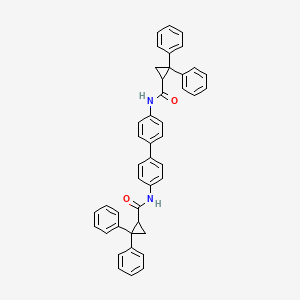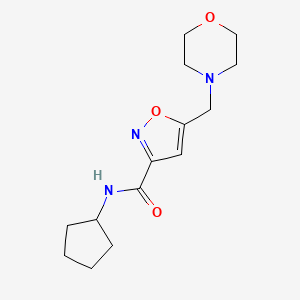
N-cyclopentyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a derivative of vigabatrin, which is used as an antiepileptic drug. CPP-115 has been found to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders.
Mechanism of Action
CPP-115 inhibits the enzyme N-cyclopentyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide transaminase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
CPP-115 has been shown to have several biochemical and physiological effects in animal models and human clinical trials. It has been found to increase the levels of this compound in the brain, leading to a decrease in epileptic seizures and anxiety-like behavior. It has also been found to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of N-cyclopentyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide transaminase, which makes it a useful tool for studying the role of this compound in the brain. However, CPP-115 has several limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on CPP-115. One potential application is in the treatment of epilepsy, where CPP-115 has been shown to be effective in reducing seizures in animal models. Another potential application is in the treatment of addiction, where CPP-115 has been found to reduce drug-seeking behavior in animal models. Additionally, further research is needed to determine the optimal dosage and administration of CPP-115 for therapeutic use.
Synthesis Methods
The synthesis of CPP-115 involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then reacted with methyl chloroformate to form the corresponding methyl carbamate. The resulting compound is then reacted with morpholine and isoxazole to form CPP-115.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety disorders. It has been found to increase the levels of N-cyclopentyl-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in the brain, which is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability.
properties
IUPAC Name |
N-cyclopentyl-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-14(15-11-3-1-2-4-11)13-9-12(20-16-13)10-17-5-7-19-8-6-17/h9,11H,1-8,10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPGYLQGFHNQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NOC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4897991.png)
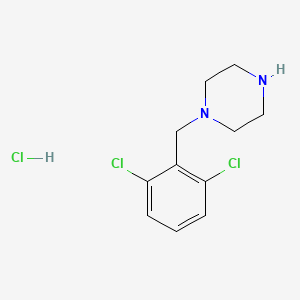
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4898003.png)
![5-imino-6-[2-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4898008.png)
![ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4898016.png)


![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![5-(3,5-dichloro-2-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4898043.png)
![2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4898052.png)
![2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4898053.png)
